molecular formula C22H25F3N4O2 B10907266 4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B10907266
M. Wt: 434.5 g/mol
InChI Key: VMYAAKBYRZDHNP-CVKSISIWSA-N
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Description

4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes diethylamino and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, while the hydrazone linkage may participate in redox reactions within cells. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE
  • 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(METHOXY)PHENYL]BUTANAMIDE

Uniqueness

The presence of the trifluoromethyl group in 4-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-4-OXO-N~1~-[4-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications.

Properties

Molecular Formula

C22H25F3N4O2

Molecular Weight

434.5 g/mol

IUPAC Name

N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-[4-(trifluoromethyl)phenyl]butanediamide

InChI

InChI=1S/C22H25F3N4O2/c1-3-29(4-2)19-11-5-16(6-12-19)15-26-28-21(31)14-13-20(30)27-18-9-7-17(8-10-18)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3,(H,27,30)(H,28,31)/b26-15+

InChI Key

VMYAAKBYRZDHNP-CVKSISIWSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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